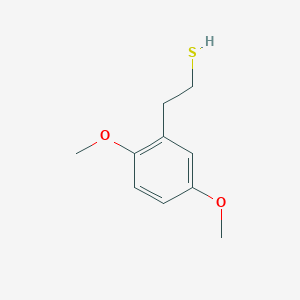
2-(2,5-Dimethoxyphenyl)ethanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-Dimethoxyphenyl)ethanethiol: is an organic compound with the molecular formula C10H14O2S . It belongs to the family of thiols, characterized by the presence of a sulfur atom bonded to a hydrogen atom. This compound is notable for its aromatic structure, which includes two methoxy groups attached to a benzene ring, and an ethanethiol group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-Dimethoxyphenyl)ethanethiol typically involves the following steps:
Starting Material: The synthesis begins with 2,5-dimethoxybenzene.
Grignard Reaction: The brominated product is then subjected to a Grignard reaction with methyl bromoacetate in the presence of CoCl2 and magnesium strips in an anhydrous tetrahydrofuran (THF) solvent.
Reduction: The final step involves the reduction of the intermediate product to yield this compound.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2,5-Dimethoxyphenyl)ethanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or iodine (I2) can be used for oxidation reactions.
Substitution: Reagents such as bromine (Br2) or chloromethane (CH3Cl) in the presence of a Lewis acid catalyst can be used for substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.
Major Products:
Oxidation: Formation of disulfides.
Substitution: Formation of substituted aromatic compounds.
Reduction: Formation of the corresponding hydrocarbon.
Applications De Recherche Scientifique
2-(2,5-Dimethoxyphenyl)ethanethiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound can be used in studies involving thiol-based biochemistry and enzymatic reactions.
Medicine: It may serve as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2,5-Dimethoxyphenyl)ethanethiol involves its interaction with molecular targets through its thiol group. Thiols are known to form covalent bonds with electrophilic centers in proteins and enzymes, potentially altering their function. The methoxy groups on the aromatic ring can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
- 2-(2,5-Dimethoxyphenyl)ethane-1-thiol
- 2,5-Dimethoxyphenylacetic acid
- 2,5-Dimethoxyphenethylamine
Comparison:
- 2-(2,5-Dimethoxyphenyl)ethane-1-thiol: Similar in structure but differs in the position of the thiol group.
- 2,5-Dimethoxyphenylacetic acid: Contains a carboxylic acid group instead of a thiol group, leading to different reactivity and applications.
- 2,5-Dimethoxyphenethylamine: Contains an amine group, making it more relevant in the context of neurotransmitter analogs and psychoactive substances.
The uniqueness of 2-(2,5-Dimethoxyphenyl)ethanethiol lies in its combination of methoxy and thiol groups, which confer distinct chemical properties and reactivity patterns compared to its analogs.
Propriétés
Formule moléculaire |
C10H14O2S |
|---|---|
Poids moléculaire |
198.28 g/mol |
Nom IUPAC |
2-(2,5-dimethoxyphenyl)ethanethiol |
InChI |
InChI=1S/C10H14O2S/c1-11-9-3-4-10(12-2)8(7-9)5-6-13/h3-4,7,13H,5-6H2,1-2H3 |
Clé InChI |
OSQBOGHDLPACCI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)OC)CCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(S)-1-Azaspiro[4.4]nonan-6-one](/img/structure/B12992425.png)
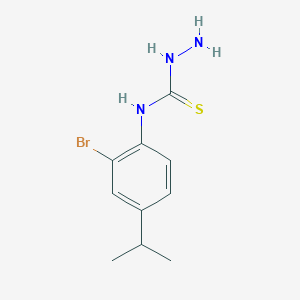
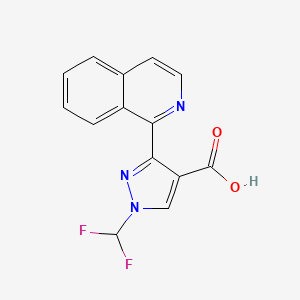
![8-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B12992439.png)
![Ethyl 3-ethyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B12992443.png)
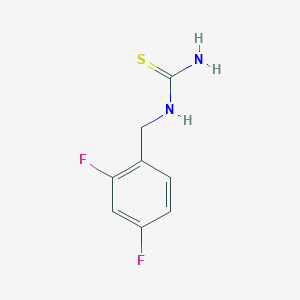
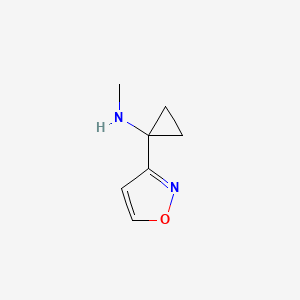


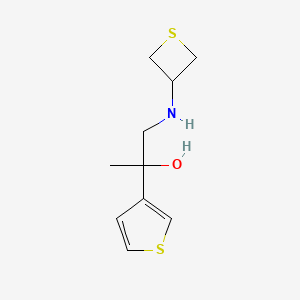
![methyl 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-6-carboxylate](/img/structure/B12992480.png)


